molecular formula C13H11BrO4 B2516032 propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 81308-89-6

propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2516032
CAS No.: 81308-89-6
M. Wt: 311.131
InChI Key: ZOPFZOGPAOLXBH-UHFFFAOYSA-N
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Description

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative featuring a bromine substituent at position 6, a ketone group at position 2, and an isopropyl ester at the 3-carboxylate position. Coumarins are renowned for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound can be synthesized via condensation of 5-bromosalicylaldehyde with isopropyl malonate under acidic conditions, analogous to methods used for ethyl esters .

Properties

IUPAC Name

propan-2-yl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4/c1-7(2)17-12(15)10-6-8-5-9(14)3-4-11(8)18-13(10)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFZOGPAOLXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Substituent Effects at Position 6
  • Bromine vs. DFT studies on brominated coumarins reveal longer C–Br bond lengths (~1.90 Å) compared to C–Cl (~1.75 Å), affecting molecular conformation .
  • Methyl/Isopropoxy Groups : Derivatives like 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (melting point: 165–166°C) and 6-chloro-7-isopropoxy analogs exhibit reduced intermolecular polarity due to alkyl/ether substituents, lowering melting points relative to halogenated counterparts .
Ester Group Variations
  • Isopropyl vs. Ethyl/Methyl Esters : The bulkier isopropyl group reduces hydrogen-bonding capacity compared to ethyl or methyl esters, decreasing melting points. For example:
    • Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 91058-98-9) has a similarity score of 1.00 to its brominated analog .
    • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (M-2) exhibits intermolecular interaction energies of −15.2 kJ/mol for Br···O contacts, critical for crystal stability . Isopropyl’s steric hindrance may weaken these interactions.

Spectroscopic Properties

Infrared (IR) Spectroscopy
  • Carbonyl Stretches :
    • The carboxylic acid derivative (6-bromo-2-oxo-2H-chromene-3-carboxylic acid) shows a carbonyl stretch at 1771 cm⁻¹ .
    • Esters like methyl or ethyl analogs exhibit lower-frequency stretches (1745–1746 cm⁻¹) due to electron donation from the alkoxy group . The isopropyl ester is expected to follow this trend, with a stretch near 1740 cm⁻¹.
NMR Chemical Shifts
  • 13C NMR : The carbonyl carbon in ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate appears at ~160 ppm, while the ester carbonyl in isopropyl analogs may shift upfield (~158–159 ppm) due to increased electron donation from the isopropyl group .

Physical Properties

Melting Points and Solubility
  • Propan-2-yl 6-Bromo-2-oxo-2H-chromene-3-carboxylate : Expected to have a lower melting point than the carboxylic acid (200°C) due to reduced hydrogen bonding. Ethyl and methyl esters typically melt between 160–180°C .
  • Solubility : The isopropyl ester’s hydrophobicity likely reduces water solubility compared to ethyl or methyl esters, aligning with trends observed in halogenated coumarins .

Comparative Data Table

Compound Name Substituent (Position 6) Ester Group Melting Point (°C) IR ν(C=O) (cm⁻¹) Key Interactions
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid Br –COOH 200 1771 Strong H-bonding
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Br Ethyl ~170–180 (inferred) 1745–1750 Br···O (−15.2 kJ/mol)
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate Cl Methyl ~165–175 (inferred) 1746 Cl···C=O (−12.8 kJ/mol)
This compound Br Isopropyl ~150–160 (predicted) ~1740 Weaker H-bonding

Biological Activity

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a bromine atom at the 6th position and an isopropyl ester at the 3rd position. Its molecular formula is C12H11BrO4C_{12}H_{11}BrO_4, which contributes to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including pancreatic lipase, which is crucial for fat digestion. This inhibition can lead to reduced triglyceride absorption and potential applications in weight management and obesity treatment.
  • Antimicrobial Activity : Similar compounds within the chromene class have demonstrated significant antimicrobial properties. For instance, derivatives have been effective against various bacterial strains due to their ability to disrupt microbial cell functions .
  • Anticancer Potential : Research indicates that chromene derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Reference
AntimicrobialEffective against various bacterial strains, potentially disrupting cell functions.
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.
Enzyme InhibitionInhibits pancreatic lipase, reducing triglyceride absorption.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chromene derivatives, including this compound. The results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating potent activity .
  • Anticancer Mechanisms : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis rates.
  • Weight Management Applications : Research on enzyme inhibition has highlighted its potential role in weight management by reducing fat absorption through pancreatic lipase inhibition. This suggests a therapeutic avenue for obesity treatment.

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